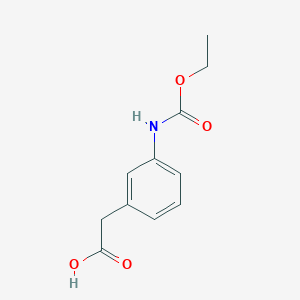

(3-Ethoxycarbonylaminophenyl)acetic acid

Description

(3-Ethoxycarbonylaminophenyl)acetic acid is a phenylacetic acid derivative characterized by a meta-substituted ethoxycarbonylamino (-NHCOOCH₂CH₃) group on the benzene ring. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.22 g/mol. This compound is synthesized via condensation reactions, often involving the coupling of ethyl chloroformate with 3-aminophenylacetic acid derivatives under basic conditions . Applications include its use as a precursor in peptide mimetics and anti-inflammatory agents, though specific biological data require further investigation.

Properties

IUPAC Name |

2-[3-(ethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSQVCLXVJHQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609839 | |

| Record name | {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741254-28-4 | |

| Record name | {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxycarbonylaminophenyl)acetic acid typically involves the reaction of 3-nitrobenzyl bromide with ethyl carbamate, followed by reduction and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxycarbonylaminophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amino derivatives and halogenated compounds .

Scientific Research Applications

(3-Ethoxycarbonylaminophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethoxycarbonylaminophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Solubility and Reactivity

- Ethoxycarbonylamino derivatives (e.g., the target compound) exhibit moderate hydrophilicity (logP ~1.5–2.0) due to the polar carbamate group, enhancing membrane permeability compared to carboxylate analogs .

- Carbamoyl-substituted analogs (e.g., 2-(3-carbamoylphenoxy)acetic acid) show higher hydrogen-bonding capacity (H-bond donors: 2; acceptors: 4), favoring interactions with biological targets like kinases .

- Nitroaromatic derivatives (e.g., 2-[(3-nitrophenyl)carbamoylamino]ethanoic acid) display strong electron-withdrawing effects, useful in UV-Vis spectroscopy and as enzyme inhibitors .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Meta-substitution on the phenyl ring optimizes steric and electronic interactions with target proteins, as seen in kinase inhibitors . Para-substituents (e.g., hydroxyl or methoxy) enhance antioxidant activity .

- Thermodynamic Stability: Ethoxycarbonylamino groups improve thermal stability compared to acetylated analogs, as evidenced by differential scanning calorimetry (DSC) data in related compounds .

Biological Activity

(3-Ethoxycarbonylaminophenyl)acetic acid (CAS No. 741254-28-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways:

- Inhibition of Apoptosis Pathways : This compound has been shown to inhibit members of the Bcl-2 family and the p53/MDM2 pathway, which are crucial for regulating apoptosis in cancer cells. By modulating these pathways, it promotes cell death in malignant cells while sparing normal cells.

- Enzyme Interaction : The compound acts as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. This inhibition enhances the cytotoxic effects of DNA-damaging agents, making it a potential candidate for combination therapies in oncology.

- Cell Cycle Regulation : It affects cell cycle progression by interfering with signaling pathways that control cell proliferation, thereby inhibiting tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Protein Binding : The compound exhibits high protein binding rates ranging from 88.9% to 99.5%, which influences its distribution and efficacy in vivo.

- Metabolism : It undergoes biotransformation primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

- Dosage Effects : Studies indicate that lower doses effectively inhibit target enzymes and induce apoptosis without significant toxicity, suggesting a favorable therapeutic window.

Table 1: Summary of Biological Activities

Research Highlights

- A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

- Another investigation noted its potential as an anti-inflammatory agent, with effects on cytokine production that could be beneficial in treating chronic inflammatory diseases .

- In terms of antibacterial properties, it was found to exhibit activity against biofilm-forming pathogens, suggesting a dual role in both cancer therapy and infection control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.